molecular formula C9H8O3 B145774 2-Hydroxycinnamic acid CAS No. 614-60-8

2-Hydroxycinnamic acid

Cat. No. B145774
CAS RN: 614-60-8
M. Wt: 164.16 g/mol
InChI Key: PMOWTIHVNWZYFI-AATRIKPKSA-N
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Description

2-Hydroxycinnamic acid is a derivative of cinnamic acid and belongs to the class of hydroxycinnamic acids (HCAs), which are polyphenolic compounds originating from the Mavolanate-Shikimate biosynthesis pathways in plants . HCAs, including 2-hydroxycinnamic acid, are known for their potent antioxidant and anti-inflammatory properties . They are widely distributed in plants and are present in high concentrations in many food products, such as fruits, vegetables, tea, cocoa, and wine . These compounds are thought to be associated with beneficial health effects, including a reduced risk of cardiovascular disease .

Synthesis Analysis

The synthesis of 2-hydroxycinnamic acid derivatives, such as 2-Hydroxy-3-carboxy-dihydrocinnamic acid, involves chemical reactions that allow these compounds to form tridentate complexes with metal ions like aluminium(III) and iron(III) . The synthesis and complexation properties of these derivatives have been studied using methods like potentiometric titrations, UV–Vis, and NMR measurements .

Molecular Structure Analysis

The molecular structure of HCAs is crucial for their biological activity. Structural features such as the presence of an unsaturated bond on the side chain and modifications of the aromatic ring, including the number and position of hydroxy groups, significantly influence their antioxidant activity . For instance, the presence of ortho-dihydroxy phenyl groups (catechol moiety) is of significant importance to the antioxidant activity of HCAs .

Chemical Reactions Analysis

HCAs can undergo various chemical reactions, including esterification and amidation processes, which can modify their carboxylic function and influence their biological activity . The prooxidant effect of HCAs on DNA damage in the presence of Cu(II) ions has been studied, revealing that electron transfer between HCAs and metal ions plays a crucial role in the reaction . Additionally, alkyl esterification of HCAs has been shown to augment their antioxidant properties and improve their cellular absorption .

Physical and Chemical Properties Analysis

The physical and chemical properties of HCAs, such as redox potential, lipid solubility, and dissociation constant, are closely related to their antioxidant activity . Voltammetric methods have been applied to characterize the antioxidant capacity of HCAs, which is related to their hydrogen or electron donating capacity and their ability to stabilize the resulting phenoxyl radical . The lipophilicity of HCAs can be increased through esterification, which may enhance their cellular absorption and protective activity against oxidative stress .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic benefits of HCAs in experimental diabetes, hyperlipidemia, and obesity . In adipose tissues, HCAs inhibit macrophage infiltration and activation of nuclear factor κB (NF-κB), reduce the expression of proinflammatory adipokines, and increase the secretion of the anti-inflammatory agent adiponectin . Furthermore, HCAs have been shown to protect against oxidative stress and genotoxicity in cultured mammalian cells, reduce the activity of xenobiotic metabolizing enzymes, and downregulate the expression of cyclooxygenase-2 enzyme .

Scientific Research Applications

1. Nutritional and Metabolic Benefits

2-Hydroxycinnamic acid derivatives have shown promise in managing lipid metabolism and obesity. These compounds, derived from the Mavolanate-Shikimate biosynthesis pathways in plants, exhibit potent antioxidant and anti-inflammatory properties. In studies focusing on obesity, these derivatives inhibited macrophage infiltration and nuclear factor κB activation in obese animals. They also reduced the expression of proinflammatory adipokines and increased the secretion of anti-inflammatory adiponectin, suggesting potential therapeutic benefits in treating obesity-related health complications (Alam et al., 2016).

2. Dietary Intake and Biological Activities

Hydroxycinnamic acids, including 2-hydroxycinnamic acid, are widely distributed in plants and are present in high concentrations in various food products like fruits, vegetables, and wine. A diet rich in these acids is associated with reduced risk of cardiovascular diseases. Their health impact depends on their intake and pharmacokinetic properties, underscoring the importance of understanding their chemistry, biosynthesis, and natural sources (El‐Seedi et al., 2012).

3. Antioxidant and Antigenotoxic Effects

Studies have demonstrated that hydroxycinnamic acids like (E)-ferulic acid and (E)-p-coumaric acid can protect against oxidative stress and genotoxicity in mammalian cells. These acids are significant components of plant cell walls and are released into the human colon, suggesting a mechanism by which dietary fibers protect against colon cancer (Ferguson et al., 2005).

4. Cosmeceutical Applications

Hydroxycinnamic acids and their derivatives have been identified as multifunctional ingredients in cosmeceutical applications. They exhibit various activities like antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. These properties indicate their potential use as anti-aging and anti-inflammatory agents in cosmetic formulations (Taofiq et al., 2017).

5. Antioxidant Activity in Food Chemistry

Hydroxycinnamic acid derivatives have shown significant antioxidant activity against the peroxidation of human low-density lipoprotein (LDL), a model for studying free radical-induced damage to biological membranes. Their effectiveness as antioxidants has been demonstrated in various studies, highlighting their role in potentially reducing the risk of diseases related to oxidative stress (Cheng et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Hydroxycinnamic acid and its derivatives have been found to play pivotal roles in plant–pathogen interactions . Future research directions include investigating the role of many hydroxycinnamic acids in view of plant molecular biology since it is still not fully conceptualized and explained at present .

properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOWTIHVNWZYFI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)O
Source PubChem
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Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O
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Molecular Formula

C9H8O3
Record name o-coumaric acid
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DSSTOX Substance ID

DTXSID10883240
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid
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Molecular Weight

164.16 g/mol
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Physical Description

Off-white or beige powder; [Acros Organics MSDS], Solid
Record name trans-2-Hydroxycinnamic acid
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Record name 2-Hydroxycinnamic acid
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Product Name

2-Hydroxycinnamic acid, (2E)-

CAS RN

614-60-8
Record name trans-2-Hydroxycinnamic acid
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Record name 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (2E)-
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Record name 2-HYDROXYCINNAMIC ACID, (2E)-
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Record name 2-Hydroxycinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
D Keman, F Soyer - Acs Omega, 2019 - ACS Publications
… Herein, we evaluated the minimum inhibitory concentrations (MICs) of vanillic acid (VA), 2-hydroxycinnamic acid (2-HCA), and vancomycin in the beginning of the experiment and the …
Number of citations: 22 pubs.acs.org
P Sharma, R Singh - Toxicology International, 2012 - ncbi.nlm.nih.gov
… Trans-2-hydroxycinnamic acid (T2HCA) is a hydroxyl derivative of cinnamic acid. The … ’ defense system was moderately ameliorated by antioxidant trans-2-hydroxycinnamic acid. …
Number of citations: 13 www.ncbi.nlm.nih.gov
HT Aung, T Furukawa, T Nikai, M Niwa… - Bioorganic & medicinal …, 2011 - Elsevier
In our previous paper, we reported that rosmarinic acid (1) of Argusia argentea could neutralize snake venom induced hemorrhagic action. Rosmarinic acid (1) consists of two …
Number of citations: 42 www.sciencedirect.com
JD Guzman, PN Mortazavi, T Munshi… - …, 2014 - pubs.rsc.org
Selective chemical hits are required for feeding the initial discovery phase of the anti-tuberculosis therapeutics pipeline. These chemical entities should ideally target novel mechanisms …
Number of citations: 56 pubs.rsc.org
Y Shi, QX Chen, Q Wang, KK Song, L Qiu - Food Chemistry, 2005 - Elsevier
… The effects of cinnamic acid and its derivatives (2-hydroxycinnamic acid, 4-hydroxycinnamic … 2-Hydroxycinnamic acid had no inhibitory effect on the diphenolase activity of the enzyme. …
Number of citations: 193 www.sciencedirect.com
D Keman, F Soyer - Current Proteomics, 2021 - ingentaconnect.com
… Methods: MRSA was subjected to subinhibitory concentrations of Vanillic Acid (VA) and 2-Hydroxycinnamic Acid (2-HCA), separately, and the proteomic analyses were carried out by …
Number of citations: 2 www.ingentaconnect.com
J Malinowski, M Krzymowska, K Godoń… - Physiologia …, 2007 - Wiley Online Library
Salicylic acid (SA) mediates plant response to pathogen invasion, resulting in hypersensitive response and in the formation of systemic acquired resistance. It is well known that …
Number of citations: 18 onlinelibrary.wiley.com
A Garcia-Jimenez, F García-Molina… - International journal of …, 2018 - Elsevier
… The action of tyrosinase on 2-hydroxycinnamic acid in the presence of TBC is … on 2-hydroxycinnamic acid. Additionally, Fig. S2 Inset also demonstrates that the 2-hydroxycinnamic acid …
Number of citations: 37 www.sciencedirect.com
G Aliotta, G Cafiero, A Fiorentino, S Strumia - Journal of chemical ecology, 1993 - Springer
… Coumarin was formed spontaneously by photooxidation of 2-hydroxycinnamic acid. Microscopic observations of root treated with coumarin suggest that this substance inhibits the …
Number of citations: 80 link.springer.com
HS Li, G Liu - The Journal of Organic Chemistry, 2014 - ACS Publications
… To our delight, the monobenzyl-protected trans-2-hydroxycinnamic acid 2f reacted readily, … Initial protodecarboxylation of trans-2-hydroxycinnamic acid mediated by Ag I or Cu II …
Number of citations: 72 pubs.acs.org

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